2,2-dimethylpiperidine-4-carbonitrile hydrochloride
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Overview
Description
2,2-dimethylpiperidine-4-carbonitrile hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 2-position, a nitrile group at the 4-position, and a hydrochloride salt form. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpiperidine-4-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-diaminopropane with a cyanating agent such as cyanogen bromide or sodium cyanide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethylpiperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkyl or N-acyl derivatives of piperidine.
Scientific Research Applications
2,2-dimethylpiperidine-4-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethylpiperidine-4-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The piperidine ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylpiperidine-3-carbonitrile hydrochloride: Similar structure but with the nitrile group at the 3-position.
2,2-dimethylpiperidine-4-carboxamide: Contains an amide group instead of a nitrile group.
2,2-dimethylpiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2,2-dimethylpiperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the nitrile group at the 4-position and the hydrochloride salt form can enhance its solubility and stability, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
2728400-29-9 |
---|---|
Molecular Formula |
C8H15ClN2 |
Molecular Weight |
174.7 |
Purity |
95 |
Origin of Product |
United States |
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